Trifluoroalanine is classified as a non-natural amino acid due to its synthetic origins. It is often studied in the context of its derivatives and analogs, which are synthesized for specific applications in research and industry. The compound is recognized for its role in peptide synthesis and as a potential building block for fluorinated pharmaceuticals .
The synthesis of 3,3,3-trifluoroalanine can be achieved through several methods:
These methods highlight the versatility in synthesizing trifluoroalanine and its derivatives, showcasing different pathways depending on desired outcomes.
The molecular formula for 3,3,3-trifluoroalanine is . Its structure features an amino group (), a carboxylic acid group (), and three fluorine atoms attached to the beta carbon:
NC(C(O)=O)C(F)(F)F
HMJQKIDUCWWIBW-UHFFFAOYSA-N
The presence of fluorine atoms significantly affects the compound's polarity and hydrogen bonding capabilities, influencing its solubility and reactivity compared to non-fluorinated amino acids .
Trifluoroalanine participates in various chemical reactions typical for amino acids but with distinct characteristics due to its fluorinated nature:
These reactions underline the potential utility of trifluoroalanine in biochemical applications.
The mechanism by which trifluoroalanine exerts its effects often involves its incorporation into peptides or proteins, altering their conformation and reactivity. For instance, when used as a substrate for alanine racemase, it leads to irreversible inhibition of the enzyme due to its structural similarity to natural substrates but with modifications that prevent normal processing . The fluorinated structure can also influence hydrogen bonding patterns within proteins, potentially affecting their folding and stability.
These properties make trifluoroalanine an attractive candidate for various applications in chemical synthesis.
Trifluoroalanine finds applications primarily in:
The unique properties imparted by trifluoroalanine enhance its utility across these diverse fields, making it a valuable compound in both academic research and industrial applications .
The chiral sulfinimine approach represents a powerful enantiodivergent strategy for synthesizing both enantiomers of trifluoroalanine from a common precursor. This methodology begins with the conversion of commercially available ethyl trifluoropyruvate into electrophilic sulfinimines using chiral Staudinger reagents derived from Davis' p-tolylsulfinamide. The reaction involves an aza-Wittig process between ethyl trifluoropyruvate and enantiopure sulfinyl iminophosphoranes (e.g., (S)-N-p-tolylsulfinyl-imino-triphenylphosphorane), yielding (S)-N-(p-tolylsulfinyl)-3,3,3-trifluoroacetaldimine with excellent electrophilicity [3] [4].
Stereochemical control is achieved through judicious selection of reducing agents, which dictate the facial selectivity during imine reduction:
Table 1: Stereodivergent Reduction of Chiral Sulfinimine (S)-3
Reducing Agent | Conditions | Yield (%) | d.r. (4:5) | Major Product Configuration |
---|---|---|---|---|
DIBAH | THF, -70°C | 52 | 4:1 | (2R,RS) |
9-BBN | THF, 0°C | 78 | 1:20 | (2S,RS) |
DIBAH/ZnBr₂ | THF, rt→-70°C | 58 | 2:1 | (2R,RS) |
The stereochemical outcome is rationalized through a chelation-controlled transition state where the boron atom of 9-BBN coordinates with the sulfinyl oxygen, creating a chair-like arrangement that directs hydride attack to the Re face of the imine carbon. The inherent trans geometry between the bulky trifluoromethyl group and sulfinyl moiety in (S)-3 further enhances stereocontrol [3] [4]. Final deprotection of the diastereomerically pure sulfinamides using concentrated hydrochloric acid followed by ion-exchange chromatography provides enantiomerically enriched (R)- or (S)-3,3,3-trifluoroalanine in high optical purity ([α]²⁰D +7.5 (c 0.18, MeOH) for the (R)-enantiomer) [4].
Chiral oxazaborolidine-catalyzed reduction provides an efficient catalytic approach to non-racemic trifluoroalanine derivatives. This method involves the asymmetric reduction of prochiral 2-(N-arylimino)-3,3,3-trifluoropropanoic acid esters using oxaborolidine-based catalysts derived from proline or diphenylprolinol. The reduction proceeds via a well-defined transition state where the catalyst activates both the imine substrate and borane reducing agent [1].
Key findings demonstrate that this catalytic system achieves:
Biocatalytic asymmetric reduction has emerged more recently using engineered cytochrome c₅₅₂ variants from Hydrogenobacter thermophilus. The M59G mutant exhibits significantly enhanced activity toward acceptor-acceptor diazo compounds. Under optimized anaerobic reducing conditions with sodium dithionite, this metalloprotein catalyzes the carbene N–H insertion reaction between aryl amines and ethyl 2-diazo-3,3,3-trifluoropropanoate to produce α-trifluoromethyl amino esters with up to 95:5 enantiomeric ratio [5]. The enzyme's enantioselectivity can be inverted through substrate engineering by modifying the diazo reagent structure, enabling access to both enantiomeric series from the same protein scaffold [5].
Table 2: Comparison of Asymmetric Reduction Methods
Method | Catalyst/Reagent | ee/er | Configuration | Key Advantage |
---|---|---|---|---|
Oxazaborolidine-catalyzed | B-Based chiral catalyst | 62% ee | (R) | Broad substrate scope |
Biocatalytic N–H insertion | Ht-cytochrome c₅₅₂ (M59G) | 95:5 er | Tunable | Enantiodivergence via engineering |
Sulfinimine reduction | 9-BBN or DIBAH | >95% de | Either | Predictable stereocontrol |
The steric and electronic properties of trifluoroalanine create unique challenges and opportunities when incorporating this non-canonical amino acid into peptide chains via solid-phase synthesis. The strong electron-withdrawing effect of the trifluoromethyl group significantly reduces the nucleophilicity of the amine functionality, requiring optimized coupling conditions to achieve efficient peptide bond formation [3].
Critical synthetic considerations include:
The conformational impact of trifluoroalanine incorporation manifests through:
These properties make trifluoroalanine particularly valuable for designing peptidomimetics targeting protease recognition sites, where its conformational constraints and metabolic stability improve binding affinity and pharmacokinetic profiles.
The strategic incorporation of phosphonate functionalities into trifluoroalanine derivatives creates compounds with dual biological targeting capabilities. An efficient synthetic route accesses α-CF₃-trifluoroalanine derivatives containing N-(diethoxyphosphoryl)difluoroacetyl groups through a two-step sequence from commercially available precursors [2].
Synthetic pathway:
Table 3: Novel Trifluoroalanine Derivatives with Phosphoryl-difluoroacetyl Moieties
Electrophile | Reaction Conditions | Product Yield (%) | Key Structural Features |
---|---|---|---|
Anisole | BF₃·Et₂O, CH₂Cl₂, -78→0°C | 78 | p-Methoxyphenyl at Cα |
N-Methylpyrrole | TMSOTf, CH₂Cl₂, -78°C | 82 | Heteroaromatic substitution |
Thiophene | SnCl₄, CH₂Cl₂, -30°C | 75 | Thienyl pharmacophore |
Allyltrimethylsilane | TiCl₄, CH₃CN, -40°C | 65 | Allyl chain for further functionalization |
The structural novelty of these compounds lies in the simultaneous presence of:
These hybrid molecules are specifically designed to act as transition-state analogs for enzymes utilizing phosphate-containing substrates, particularly matrix metalloproteinases and HIV protease. The tetrahedral geometry at the phosphorous atom resembles the high-energy intermediate of phosphate ester hydrolysis, while the trifluoromethyl group enhances membrane permeability and binding affinity through hydrophobic interactions. Preliminary studies indicate these derivatives exhibit enhanced inhibitory activity compared to mono-fluorinated analogs, validating the synergistic effect of combining trifluoroalanine with phosphonate bioisosteres [2].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: